(2-Amino-4-methylpentyl)(ethyl)amine
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Overview
Description
(2-Amino-4-methylpentyl)(ethyl)amine is an organic compound with the molecular formula C8H20N2. It is a derivative of amine, characterized by the presence of an amino group attached to a 4-methylpentyl chain and an ethyl group. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-Amino-4-methylpentyl)(ethyl)amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 4-methylpentyl bromide with ethylamine under controlled conditions can yield this compound. The reaction is typically carried out in a sealed tube to prevent the escape of ammonia or amines, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-methylpentyl)(ethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenated compounds and other electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce simpler amines.
Scientific Research Applications
(2-Amino-4-methylpentyl)(ethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-Amino-4-methylpentyl)(ethyl)amine involves its interaction with specific molecular targets and pathways. The compound can form imine derivatives through reactions with aldehydes or ketones, which are then reduced to amines.
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-4-methylpentyl)(methyl)amine
- (2-Amino-4-methylpentyl)(propyl)amine
- (2-Amino-4-methylpentyl)(butyl)amine
Uniqueness
(2-Amino-4-methylpentyl)(ethyl)amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ethyl group differentiates it from other similar compounds, influencing its reactivity and interactions with other molecules .
Properties
IUPAC Name |
1-N-ethyl-4-methylpentane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-10-6-8(9)5-7(2)3/h7-8,10H,4-6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHNCRSNHHDYTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(CC(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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